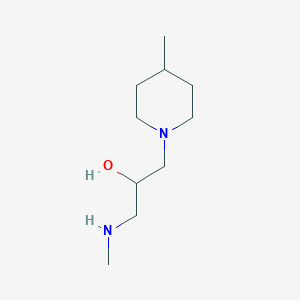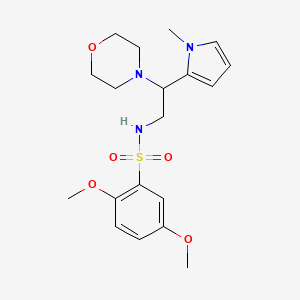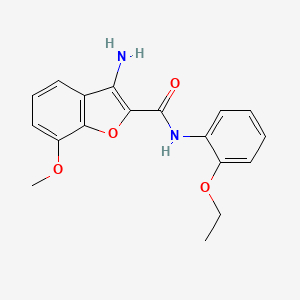
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid, also known as DBP, is a chiral compound that has been widely studied for its potential applications in medicinal chemistry. DBP is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is not fully understood, but it is thought to involve inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid is believed to inhibit COX-2 more selectively than COX-1, which may account for its reduced gastrointestinal side effects compared to other NSAIDs.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been shown to have a lower risk of gastrointestinal side effects compared to other NSAIDs.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of stereoselective effects. It also has a well-defined mechanism of action, making it a useful tool for studying the role of COX enzymes in inflammation and pain. However, (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for research on (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid. One area of interest is the development of more selective COX-2 inhibitors with reduced risk of gastrointestinal side effects. Another area of interest is the development of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid derivatives with improved solubility and stability. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.
Méthodes De Synthèse
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of 2,3-dihydro-1-benzofuran with (R)-2-bromo-1-phenylpropan-1-ol in the presence of a base, such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid. Another method involves the reaction of 2,3-dihydro-1-benzofuran with (R)-2-chloro-1-phenylpropan-1-ol in the presence of a base, such as sodium hydride, followed by treatment with hydrochloric acid to yield (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid.
Applications De Recherche Scientifique
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTJZKMBSAIBNS-PVSHWOEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)


![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)
![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)


![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)


